(R)-1,4-Oxazepan-6-ol hydrochloride

Catalog No.
S14589110
CAS No.
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,4-Oxazepan-6-ol hydrochloride

Product Name

(R)-1,4-Oxazepan-6-ol hydrochloride

IUPAC Name

(6R)-1,4-oxazepan-6-ol;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c7-5-3-6-1-2-8-4-5;/h5-7H,1-4H2;1H/t5-;/m1./s1

InChI Key

LWNKGZVEMLSTPV-NUBCRITNSA-N

Canonical SMILES

C1COCC(CN1)O.Cl

Isomeric SMILES

C1COC[C@@H](CN1)O.Cl

(R)-1,4-Oxazepan-6-ol hydrochloride is a stereopure, seven-membered heterocyclic building block widely utilized in advanced medicinal chemistry and process scale-up. Featuring a morpholine-like core expanded into a twist-chair conformation, this compound provides distinct spatial exit vectors for structure-based drug design [1]. Formulated as a hydrochloride salt, it offers enhanced crystalline stability, high aqueous solubility, and reliable stoichiometric precision compared to its free base counterpart [2]. Procurement of this specific enantiomer is critical for synthesizing spatially complex active pharmaceutical ingredients (APIs), including targeted protein degraders and selective kinase inhibitors, where strict stereochemical control is mandatory for biological efficacy.

Research Fit

Chiral 1,4-oxazepane fragment with defined (R)-stereochemistry
Crystallographically tractable starting point for structure-based design
Hydrochloride salt supports aqueous assay and co-crystallization workflows

Substituting (R)-1,4-Oxazepan-6-ol hydrochloride with its racemic counterpart introduces severe bottlenecks in process chemistry. Utilizing the racemate requires downstream chiral resolution—typically via preparative chiral HPLC or diastereomeric salt crystallization—which inherently caps the theoretical yield of the desired enantiomer at 50% and significantly increases solvent waste and processing time [1]. Furthermore, attempting to substitute the 7-membered oxazepane ring with more common 6-membered analogs, such as (R)-3-hydroxypiperidine, fundamentally alters the molecule's conformational flexibility and exit vectors [2]. This rigidification often abolishes target binding affinity in sterically demanding protein pockets, making direct structural substitution unviable for optimized lead compounds.

Substitution Risk

Enantiomer identity
The (S)-enantiomer lacks reported co-crystal structures, limiting structure-guided fragment elaboration
Ring size and substitution
Seven-membered ring with 6-hydroxyl alters conformational and H-bonding profile vs morpholine or piperidine analogs
Salt form solubility
Free base requires organic co-solvents; hydrochloride salt may support higher aqueous solubility for biochemical assays

Process Yield in Stereopure API Synthesis

Procuring the pre-resolved (R)-1,4-Oxazepan-6-ol hydrochloride eliminates the need for late-stage chiral separation. In standard coupling reactions, utilizing the enantiopure building block directly yields >95% of the desired stereopure intermediate. In contrast, starting with the racemic mixture and performing downstream diastereomeric resolution typically results in a maximum recoverable yield of <45% for the target enantiomer, alongside increased processing costs [1].

Evidence DimensionYield of stereopure intermediate
Target Compound Data>95% yield (direct coupling)
Comparator Or BaselineRacemic 1,4-oxazepan-6-ol (<45% yield after resolution)
Quantified Difference>50% absolute increase in process yield
ConditionsStandard amide/ether coupling followed by isolation

Purchasing the enantiopure hydrochloride salt drastically reduces raw material waste and eliminates the need for expensive chiral chromatography during scale-up.

Co-Crystal Validation
Head-to-head
(R): 2 structures (PKA, Endothiapepsin)
(S): 0 reported structures
Supports enantiomer-specific fragment selection
PDB search confirms absence of (S)-enantiomer co-crystal data

Handling Stability and Stoichiometric Precision

The hydrochloride salt of (R)-1,4-oxazepan-6-ol provides significant handling advantages over the free base. The free base is prone to moisture absorption and can exist as a viscous oil or low-melting solid, leading to >5% weight variance during ambient weighing. The hydrochloride salt remains a stable, free-flowing crystalline powder with <0.5% moisture uptake at 60% relative humidity, ensuring precise stoichiometric control in automated synthesis workflows [1].

Evidence DimensionMoisture uptake and weighing variance
Target Compound DataHCl salt (<0.5% moisture uptake, crystalline)
Comparator Or BaselineFree base (>5% weight variance, hygroscopic)
Quantified Difference10-fold reduction in moisture-induced weight variance
ConditionsAmbient storage at 60% relative humidity for 48 hours

The salt form ensures reproducible reaction stoichiometry and is compatible with automated solid-dosing equipment in high-throughput laboratories.

Fragment Linking
Reported
240-fold potency improvement
Indicates fragment elaboration potential
Endothiapepsin DCC study; linked inhibitor IC₅₀ 54 nM

Conformational Flexibility and Exit Vectors

The 7-membered 1,4-oxazepane ring adopts a twist-chair conformation, which provides a distinct spatial arrangement compared to 6-membered analogs. Crystallographic and computational models demonstrate that the (R)-hydroxyl group on the oxazepane ring projects at a ~105-115 degree angle relative to the core plane, whereas the corresponding hydroxyl in (R)-3-hydroxypiperidine is restricted to a rigid chair equatorial/axial projection [1]. This expanded exit vector allows the oxazepane core to access deeper sub-pockets in kinase targets.

Evidence DimensionHydroxyl group projection angle
Target Compound Data~105-115° (twist-chair conformation)
Comparator Or Baseline(R)-3-hydroxypiperidine (rigid chair projection)
Quantified DifferenceDistinct spatial trajectory and increased conformational flexibility
ConditionsX-ray crystallographic and computational modeling

The distinct 3D geometry of the 7-membered ring enables medicinal chemists to overcome patent spaces and optimize binding in targets where 6-membered rings fail.

Library Scarcity
Class-level
1,4-Oxazepane 'strikingly scarce' vs ubiquitous morpholine/piperidine
May support novel chemotype access
Based on synthetic methodology review (Kaliberda 2026)
Aqueous Solubility
Head-to-head
HCl salt: >50 mg/mL (>325 mM)
Supports direct aqueous assay compatibility
Free base requires co-solvent; mp 205–210 °C

Stereopure Scaffold for Kinase Inhibitor Development

Leveraging the specific twist-chair conformation and the spatial projection of the (R)-hydroxyl group, this compound serves as a building block for designing ATP-competitive kinase inhibitors. The precise stereochemistry ensures targeted hydrogen bonding within sterically restricted binding pockets, directly translating the conformational advantages discussed in Section 3 into improved target affinity [1].

Hydrophilic Linkers for Targeted Protein Degraders (PROTACs)

The 1,4-oxazepane core provides an excellent balance of aqueous solubility and structural rigidity. By utilizing the hydrochloride salt for precise stoichiometric coupling, researchers can integrate this chiral motif into PROTAC linkers to modulate the physicochemical properties and cellular permeability of chimeric degraders without the handling issues associated with the free base [2].

Scale-Up Synthesis of Chiral APIs

For process chemistry teams moving from discovery to kilogram-scale production, starting with the pre-resolved (R)-1,4-Oxazepan-6-ol hydrochloride is highly cost-effective. It bypasses the >50% yield loss and extensive solvent consumption inherent to the late-stage chiral resolution of racemic mixtures, streamlining the critical path to the final active pharmaceutical ingredient [3].

Application Fit

Application
Selection Property
Validation Focus
Kinase fragment screening
Crystallographically confirmed target engagement
Co-crystal structure analysis and aqueous assay compatibility
Protease inhibitor fragment linking
Reported fragment-linking efficiency
Linker design feasibility and synthetic scalability
3D-fragment library differentiation
Scaffold novelty and IP space
Library representation analysis and supply reliability
Epigenetic target engagement
Scaffold-hopping precedent in HAT inhibitors
Target-class applicability and selectivity profiling

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

153.0556563 g/mol

Monoisotopic Mass

153.0556563 g/mol

Heavy Atom Count

9

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